molecular formula C9H15NO B13520546 2-Azadispiro[3.1.36.14]decan-8-OL

2-Azadispiro[3.1.36.14]decan-8-OL

Cat. No.: B13520546
M. Wt: 153.22 g/mol
InChI Key: DWAAABWJHMEAMO-UHFFFAOYSA-N
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Description

2-Azadispiro[3.1.36.14]decan-8-OL is a complex organic compound characterized by its unique spirocyclic structure. Spiro compounds are notable for their three-dimensional structural properties and inherent rigidity, which make them valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azadispiro[3.1.36.14]decan-8-OL typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions that favor the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for larger-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Azadispiro[3.1.36.14]decan-8-OL undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as lithium aluminum hydride.

    Substitution: This involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-Azadispiro[3.1.36.14]decan-8-OL has a wide range of applications in scientific research:

    Chemistry: Used as a scaffold in the synthesis of biologically active compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azadispiro[3.1.36.14]decan-8-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating metabolic processes and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-Azadispiro[3.1.36.14]decan-8-OL can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific spirocyclic structure and the resulting chemical properties, which make it particularly valuable in certain research and industrial contexts.

Biological Activity

2-Azadispiro[3.1.36.14]decan-8-OL is a unique compound characterized by its complex spirocyclic structure, which has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H19N
  • Molecular Weight : 205.30 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2639407-55-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows it to engage in specific molecular interactions that can modulate biological pathways.

Interaction with Enzymes

Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy in therapeutic contexts.

Receptor Binding

The compound has shown affinity for various receptors, suggesting its potential role as a modulator in neurotransmission and other signaling pathways, which could be beneficial in treating neurological disorders.

Biological Activity Overview

Activity TypeObservations
AntimicrobialExhibits activity against specific bacterial strains, indicating potential use as an antibiotic agent.
AnticancerDemonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy development.
NeuroprotectivePreliminary studies indicate protective effects on neuronal cells under stress conditions, pointing to possible applications in neurodegenerative diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant anticancer potential.

Case Study 3: Neuroprotective Properties

Research focused on the neuroprotective effects of the compound demonstrated that it reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a mechanism that could be leveraged for therapeutic strategies against Alzheimer's disease.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

8-azadispiro[3.1.36.14]decan-2-ol

InChI

InChI=1S/C9H15NO/c11-7-1-8(2-7)3-9(4-8)5-10-6-9/h7,10-11H,1-6H2

InChI Key

DWAAABWJHMEAMO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC3(C2)CNC3)O

Origin of Product

United States

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